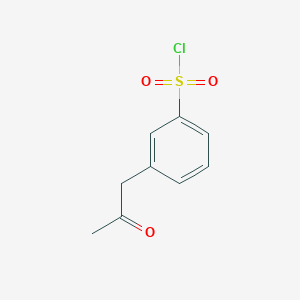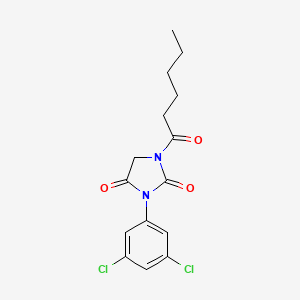
2-(1H-Imidazole-2-carbonyl)hexyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is a compound that features an imidazole ring, a hexyl chain, and a benzoate ester Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzoate ester group is derived from benzoic acid, a common organic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate typically involves the formation of the imidazole ring followed by the attachment of the hexyl chain and the benzoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The hexyl chain can be introduced through alkylation reactions, and the benzoate ester group can be formed by esterification of the corresponding alcohol with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoate ester group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxamide: Similar imidazole ring structure but with a carboxamide group.
Hexyl benzoate: Similar hexyl chain and benzoate ester group but lacks the imidazole ring.
Benzimidazole derivatives: Contain a fused benzene and imidazole ring system.
Uniqueness
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is unique due to the combination of the imidazole ring, hexyl chain, and benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)hexyl benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19) |
InChI Key |
FAGKTSQWWATXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


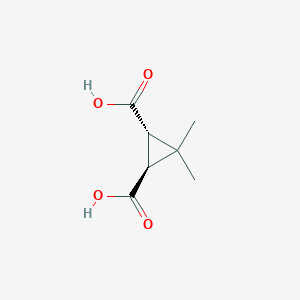
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
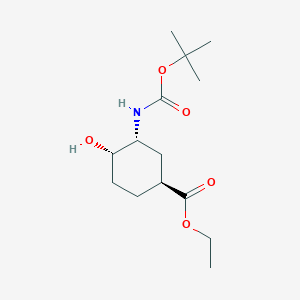
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)

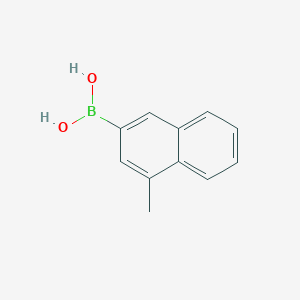
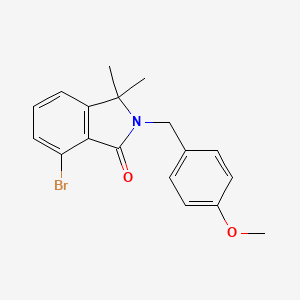
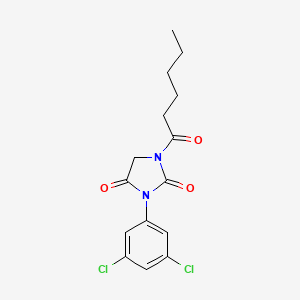
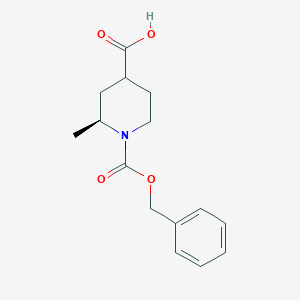
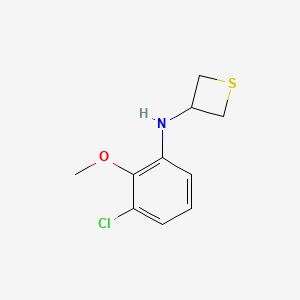
![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
